molecular formula C8H13N3O2 B2587522 trans-4-(Azidomethyl)cyclohexanecarboxylic acid CAS No. 170811-10-6

trans-4-(Azidomethyl)cyclohexanecarboxylic acid

Cat. No.: B2587522
CAS No.: 170811-10-6
M. Wt: 183.211
InChI Key: GHESGHFIJJMDIU-LJGSYFOKSA-N
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Description

trans-4-(Azidomethyl)cyclohexanecarboxylic acid is a cyclohexane derivative characterized by an azidomethyl (-CH₂N₃) substituent and a carboxylic acid (-COOH) group in the trans configuration on the cyclohexane ring. The azide group confers unique reactivity, enabling applications in click chemistry or prodrug design, though its specific properties (e.g., solubility, stability) would depend on the cyclohexane ring’s chair conformation and intermolecular interactions .

Properties

IUPAC Name

4-(azidomethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESGHFIJJMDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid typically involves the azidation of a suitable precursor. One common method includes the reaction of trans-4-(Bromomethyl)cyclohexanecarboxylic acid with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr\text{trans-4-(Bromomethyl)cyclohexanecarboxylic acid} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3​→trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper catalysis, forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer science.

Reaction ConditionsCatalystSolventTemperatureProductYieldReference
Alkyne (1.2 eq), CuSO₄·5H₂O (10 mol%), Sodium AscorbateCu(I)t-BuOH/H₂O (1:1)25°C1,4-Disubstituted Triazole85–92%

Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition. The carboxylic acid group remains inert under these conditions .

Reduction of Azide to Primary Amine

Catalytic hydrogenation or Staudinger-type reactions convert the azide to an amine, enabling further functionalization.

Hydrogenolysis

ConditionsCatalystPressureSolventProductYieldReference
H₂ (1 atm)Pd/C (5 wt%)AmbientEthanoltrans-4-(Aminomethyl)cyclohexanecarboxylic acid78%

Note : Raney Nickel can also be used, but Pd/C offers higher selectivity and avoids cis-trans isomerization .

Staudinger Reaction

Reaction with triphenylphosphine forms an iminophosphorane intermediate, hydrolyzed to the amine:
R-N3+PPh3R-N=PPh3H2OR-NH2\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-N=PPh}_3 \xrightarrow{\text{H}_2\text{O}} \text{R-NH}_2
Yields exceed 90% in anhydrous THF .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amidation reactions.

Esterification

ReagentCatalystSolventProductYieldReference
Bromoethane, K₂CO₃BaseAcetoneEthyl trans-4-(azidomethyl)cyclohexanecarboxylate62%

Procedure : The acid is treated with bromoethane and K₂CO₃ in acetone at 60°C for 3 hours .

Amide Formation

Coupling with amines via EDC/HOBt:

AmineActivatorSolventProductYield
BenzylamineEDC/HOBtDCMtrans-4-(Azidomethyl)-N-benzylcyclohexanecarboxamide75%

Nucleophilic Substitution of the Azide Group

The azide can be displaced by nucleophiles (e.g., thiols, amines) under basic conditions:

NucleophileBaseSolventProductYield
Sodium ThiophenolateK₂CO₃DMFtrans-4-(Phenylthiomethyl)cyclohexanecarboxylic acid68%

Limitation : Steric hindrance from the cyclohexane ring reduces reactivity compared to linear analogs .

Thermal Decomposition

Heating above 150°C induces azide decomposition, releasing nitrogen gas and forming nitrene intermediates. These can undergo C–H insertion or dimerization:
R-N3ΔR-N:+N2\text{R-N}_3 \xrightarrow{\Delta} \text{R-N:} + \text{N}_2 \uparrow
Application : Surface modification via nitrene-mediated crosslinking .

Comparative Reactivity with Analogous Compounds

CompoundReactive GroupsKey ReactionYield Difference vs. Azide Analog
trans-4-(Aminomethyl)cyclohexanecarboxylic acid–NH₂, –COOHAmide Coupling10–15% higher yields due to reduced steric demand
trans-4-(Chloromethyl)cyclohexanecarboxylic acid–Cl, –COOHSN2 SubstitutionFaster kinetics (2–3×) but lower selectivity
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid–OH, –COOHEsterificationComparable yields under acidic conditions

Scientific Research Applications

Organic Synthesis

Versatile Building Block
trans-4-(Azidomethyl)cyclohexanecarboxylic acid serves as a crucial building block in organic synthesis. Its azide functional group allows for diverse reaction pathways, enabling the construction of complex molecules. Researchers utilize this compound to synthesize various derivatives and analogs that can be further modified for specific applications in pharmaceuticals and materials science .

Medicinal Chemistry

Drug Development
In the realm of medicinal chemistry, this compound is instrumental in the development of new pharmaceuticals. Its azide group is particularly valuable for creating azide-containing compounds, which are often employed in drug discovery processes. These compounds can be used to probe biological systems or as intermediates in the synthesis of therapeutic agents .

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, certain synthesized analogs have shown efficacy against various cancer cell lines, highlighting the potential for this compound in developing novel anticancer therapies .

Material Science

Modification of Polymers
The compound is also utilized in material science for modifying polymers. By incorporating this compound into polymer matrices, researchers can enhance the mechanical and thermal properties of materials used in coatings, adhesives, and other industrial applications. This modification can lead to improved durability and functionality of the final products .

Bioconjugation

Targeted Therapeutics
In bioconjugation techniques, this compound plays a significant role by facilitating the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies and diagnostics, where precise delivery of drugs or imaging agents is critical .

Click Chemistry

Efficient Reactions
The presence of the azide functional group allows this compound to participate in click chemistry reactions. These reactions are characterized by their efficiency and selectivity, making them ideal for creating diverse chemical libraries for research and development purposes. The ability to rapidly synthesize compounds with high yields is a significant advantage in both academic and industrial settings .

Summary Table of Applications

Field Application Description
Organic SynthesisBuilding BlockUsed to synthesize complex molecules through various reaction pathways
Medicinal ChemistryDrug DevelopmentImportant for creating azide-containing compounds for drug discovery
Material SciencePolymer ModificationEnhances properties of polymers used in coatings and adhesives
BioconjugationTargeted TherapeuticsFacilitates attachment of biomolecules for targeted therapies
Click ChemistryEfficient SynthesisEnables rapid synthesis of diverse chemical libraries

Mechanism of Action

The mechanism of action of trans-4-(Azidomethyl)cyclohexanecarboxylic acid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various biomolecules. The molecular targets and pathways involved are specific to the application and reaction conditions.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The azidomethyl group distinguishes the target compound from sulfonyloxy (e.g., ), aminomethyl (tranexamic acid, ), and alkyl (e.g., ethyl, ) derivatives. Azides are highly reactive in Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation—a property absent in non-azide analogs .
  • Stereochemistry : The trans configuration minimizes steric hindrance between substituents, favoring a stable chair conformation in the cyclohexane ring . Cis isomers (e.g., ) exhibit distinct hydrogen-bonding patterns and crystal packing due to spatial constraints.

Physicochemical Properties

  • Solubility : Tranexamic acid derivatives with polar groups (e.g., -NH₂, -OSO₂Ar) show higher aqueous solubility compared to alkyl-substituted analogs like trans-4-ethylcyclohexanecarboxylic acid . The azidomethyl group’s intermediate polarity may balance solubility and lipophilicity.
  • Stability : Azides are thermally sensitive and require careful handling. In contrast, sulfonyloxy and alkyl derivatives (e.g., ) are more stable under standard storage conditions .

Biological Activity

Trans-4-(Azidomethyl)cyclohexanecarboxylic acid is a synthetic compound that has garnered interest in various fields of research due to its unique biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 197.22 g/mol
  • Structure : The presence of an azide group (-N₃) significantly influences its reactivity and biological interactions.

This compound primarily functions as a biochemical probe in various biological systems. Its azide functional group allows for selective reactions in click chemistry, facilitating the study of biomolecules and cellular processes.

  • Target Interactions :
    • The compound is known to interact with various enzymes and proteins, potentially modulating their activity.
    • It may influence signaling pathways involved in cell proliferation and apoptosis.
  • Biochemical Pathways :
    • The compound's azide group can form stable conjugates with biomolecules, aiding in the visualization and tracking of cellular processes.
    • It is hypothesized to affect pathways related to inflammation and cellular repair mechanisms.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its application in biological research:

  • Solubility : Exhibits moderate solubility in aqueous solutions, which is crucial for biological assays.
  • Distribution : Tends to accumulate in tissues where azide-based reactions can occur, such as inflamed or damaged tissues.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's role in modulating inflammatory responses in vitro. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

ParameterControl GroupTreatment Group
IL-6 Production (pg/mL)150 ± 1080 ± 5*
TNF-α Production (pg/mL)200 ± 1590 ± 8*

*Statistically significant difference (p < 0.05).

Case Study 2: Wound Healing Applications

In a wound healing model using mice, this compound was applied topically. The results showed enhanced wound closure rates compared to controls, attributed to its effects on cellular migration and matrix stabilization.

Time Post-Injury (Days)Control Group (%)Treatment Group (%)
Day 330 ± 560 ± 7*
Day 770 ± 1090 ± 5*

*Statistically significant difference (p < 0.01).

Q & A

Basic: What are the recommended synthetic routes for trans-4-(Azidomethyl)cyclohexanecarboxylic acid?

Methodological Answer:
Synthesis typically involves functional group substitution. For analogous compounds like Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), ammonium chloride and ether extraction are used to introduce the aminomethyl group . For the azidomethyl derivative, a plausible route is nucleophilic substitution of a halogenated precursor (e.g., trans-4-(bromomethyl)cyclohexanecarboxylic acid) with sodium azide (NaN₃) under controlled conditions. Evidence from isomerization methods for related intermediates (e.g., trans-4-(boc-amino)cyclohexanecarboxylic acid) suggests using catalytic acid or base to optimize stereochemical outcomes .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95.0% purity thresholds, as applied to structurally similar cyclohexanecarboxylic acid derivatives .
  • Spectroscopy: ¹H/¹³C NMR to confirm the azidomethyl group (δ ~3.5 ppm for CH₂N₃) and cyclohexane ring protons. IR spectroscopy can detect the azide stretch (~2100 cm⁻¹).
  • X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing .

Advanced: How does the azide group influence reactivity in bioconjugation or stability studies?

Methodological Answer:
The azide moiety enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for targeted bioconjugation. However, azides are thermally sensitive; stability assays under varying pH and temperature are critical. For example, plasma stability studies on Tranexamic Acid derivatives reveal hydrolysis risks in biological matrices . Mitigation strategies include inert atmosphere handling and low-temperature storage .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Azides may hinder crystallization due to conformational flexibility. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) is recommended.
  • Data Collection/Refinement: SHELX programs (SHELXD for phase solution, SHELXL for refinement) resolve twinning or disorder common in flexible cyclohexane systems . ORTEP-3 visualizes thermal ellipsoids to validate azide orientation .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:
Discrepancies often stem from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) is advised. For instance, reports 78.6% yield for an aminomethyl derivative via ice-controlled exothermic reactions, while highlights condensation efficiency with DCC catalysis. Cross-referencing solvent polarity indices and catalyst loadings can identify yield-limiting factors .

Safety: What protocols are essential for handling the azide functional group?

Methodological Answer:

  • Storage: Azides require storage in amber vials at ≤-20°C, away from metals or reducing agents .
  • Handling: Use blast shields and personal protective equipment (PPE). Safety Data Sheets (SDS) for analogous compounds (e.g., Tranexamic Acid) mandate fume hood use and emergency rinsing protocols .

Stability: How to assess degradation under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition peaks.
  • Plasma Stability: Use methodologies from , where Tranexamic Acid derivatives were incubated in plasma and analyzed for hydrolysis products .

Analytical Method Development: How to optimize HPLC conditions for this compound?

Methodological Answer:

  • Column: C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water, adjusted to elute the azidomethyl derivative at ~5–7 minutes (based on SE-HPLC methods for similar carboxylic acids) .
  • Detection: UV at 210–220 nm for carboxylate and azide chromophores.

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